(2-amino-5-bromophenyl)(4-chlorophenyl)methanol
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Overview
Description
(2-Amino-5-bromophenyl)(4-chlorophenyl)methanol: is a complex organic compound characterized by the presence of an amino group, bromo group, and chloro group attached to a phenyl ring, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Bromination and Chlorination: Starting with a phenol derivative, bromination and chlorination reactions can introduce the bromo and chloro groups at the desired positions on the aromatic ring.
Amination: The amino group can be introduced through amination reactions, often involving reagents like ammonia or primary amines under specific conditions.
Reduction: The final step often involves the reduction of a nitro group to an amino group, using reducing agents such as tin chloride or iron in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that ensures high purity and yield. This involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
(2-Amino-5-bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: Substitution reactions can occur at the bromo and chloro positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide, alkoxide, or amine groups are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Amino-5-bromophenyl)(4-chlorophenyl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of halogenated phenyl groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Amino-5-bromophenyl)(4-chlorophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The presence of the amino, bromo, and chloro groups allows the compound to bind to specific receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and target system.
Comparison with Similar Compounds
(2-Amino-5-bromophenyl)(4-chlorophenyl)methanol: can be compared with other similar compounds, such as:
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
(2-Amino-5-bromophenyl)(2-bromophenyl)methanol
(2-Amino-5-chlorophenyl)(4-bromophenyl)methanol
Uniqueness: The uniqueness of This compound lies in its specific arrangement of halogen atoms and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(4-chlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKLNAILNKVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)Br)N)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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